1-(6-Methylpyridin-2-YL)cyclopropan-1-amine
Overview
Description
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is a chemical compound with the molecular formula C9H12N2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane to form the cyclopropane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylamines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylamines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strain energy and the pyridine ring’s electron-donating properties contribute to its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Similar pyridine substitution but with a different alkyl chain.
Uniqueness
1-(6-Methylpyridin-2-YL)cyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring and a pyridine ring with a methyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-3-2-4-8(11-7)9(10)5-6-9/h2-4H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGIWFFWGSVVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274577 | |
Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-09-8 | |
Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methyl-2-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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